molecular formula C23H23N5O3S2 B4539679 2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline

2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B4539679
M. Wt: 481.6 g/mol
InChI Key: JBKSNDZUOHCIQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to the specified compound, involves multiple steps that might include condensation, cyclization, and functional group transformations. For example, Desai et al. (2017) reported the synthesis of novel quinolone derivatives with detailed characterizations, suggesting analogous methods could apply to our compound of interest. Methods include the reaction of amino pyrazoles with quinoline precursors under conditions facilitating the formation of the complex heterocyclic structure (Desai et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Desai et al. (2017) utilized single-crystal X-ray diffraction to determine the structures of similar compounds, revealing intricate details about molecular conformation and intermolecular interactions. These analyses can provide insights into the geometry, electronic structure, and stability of the compound (Desai et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions can modify the quinoline core or introduce new functional groups, thereby altering the compound's chemical properties. For instance, the reactivity with electron-poor olefins and acetylenes, as studied by Al-Omran et al. (1996), demonstrates the compound's potential for further chemical transformations (Al-Omran et al., 1996).

properties

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-2-27-16-17(15-24-27)21-14-19(18-6-3-4-7-20(18)25-21)23(29)26-9-11-28(12-10-26)33(30,31)22-8-5-13-32-22/h3-8,13-16H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKSNDZUOHCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolyl][4-(2-thienylsulfonyl)piperazino]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline
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2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline
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2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline
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2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline
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2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 6
2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline

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